Dimenformon prolongatum

Description

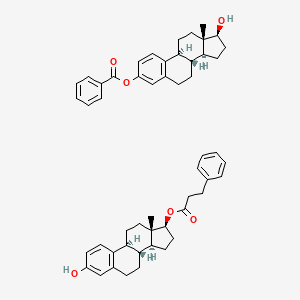

Dimenformon Prolongatum is a synthetic estrogen formulation composed of estradiol benzoate (EB) and estradiol phenylpropionate suspended in an oil solution. This combination is designed to provide a biphasic release profile: estradiol benzoate offers rapid absorption (shorter half-life of ~2–3 days), while estradiol phenylpropionate ensures prolonged hormonal activity (half-life of ~4–5 days) . It has been utilized in hormone replacement therapy (HRT) and experimental settings, such as inducing sexual receptivity in animal models . The formulation’s extended efficacy is attributed to the esterification of estradiol, which delays metabolic breakdown, allowing for less frequent administration compared to non-esterified estradiol .

Properties

CAS No. |

62322-24-1 |

|---|---|

Molecular Formula |

C52H60O6 |

Molecular Weight |

781 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |

InChI |

InChI=1S/C27H32O3.C25H28O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18;1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,9,11,17,22-25,28H,7-8,10,12-16H2,1H3;2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t22-,23-,24+,25+,27+;20-,21-,22+,23+,25+/m11/s1 |

InChI Key |

KQOZFKVWPNCLFD-RZCVHGTRSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |

Synonyms |

Org 369-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to Dimenformon Prolongatum, differing in ester composition, pharmacokinetics, or formulation strategies:

Estradiol Valerate (Progynon)

- Components : Single ester (estradiol valerate).

- Half-life : ~7–8 days.

- Formulation : Oil-based injectable.

- Comparison : Estradiol valerate provides a longer duration than this compound’s phenylpropionate component but lacks the biphasic release. It is widely used in HRT for moderate-term effects .

Estradiol Cypionate (Depo-Estradiol)

- Components : Single ester (estradiol cypionate).

- Half-life : ~11 days.

- Formulation : Oil-based injectable.

- Comparison: Cypionate’s extended half-life surpasses both components of this compound, making it suitable for monthly dosing.

Agofollin (Estradiol Dipropionate)

- Components : Single ester (estradiol dipropionate).

- Half-life : ~5–7 days.

- Formulation : Oil-based injectable.

- Comparison : Similar to this compound in using dual esterification, but Agofollin contains dipropionate alone, resulting in a less nuanced release profile .

Estandron Prolongatum

- Components : Estradiol benzoate, estradiol phenylpropionate, testosterone esters (propionate, phenylpropionate, isocaproate).

- Half-life : Variable, depending on ester combination.

- Formulation : Oil-based injectable.

- Comparison : Adds testosterone esters for androgen replacement, making it a combination HRT product rather than a pure estrogen formulation .

Climacteron

- Components : Estradiol undecylate, testosterone enanthate.

- Half-life : Estradiol undecylate (~20–30 days).

- Formulation : Oil-based injectable.

- Comparison: Targets menopausal symptoms with ultra-long-acting estradiol but includes testosterone, limiting its use to specific clinical contexts .

Pharmacokinetic and Clinical Comparison Table

Key Research Findings

- Formulation Strategy : this compound’s oil suspension mimics synthetic ACTH preparations (e.g., Acton Prolongatum with carboxymethyl cellulose) in prolonging action but uses esterification instead of polymer-based carriers .

- Efficacy in Models : In rodent studies, subcutaneous administration achieved sustained estradiol levels sufficient to induce sexual receptivity for 48–72 hours .

- Clinical Relevance : While largely supplanted by single-ester formulations (e.g., cypionate) in modern HRT, this compound’s biphasic design remains a historical benchmark for combination hormone therapies .

Notes on Functional Analogues

- Testex Prolongatum: A testosterone-based product with a similar "Prolongatum" suffix, highlighting the nomenclature’s association with sustained-release formulations despite differing active ingredients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.